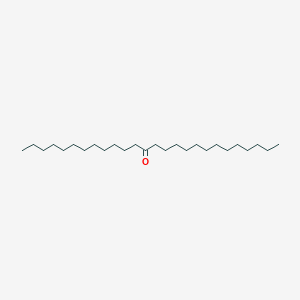![molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5](/img/structure/B14280734.png)
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is an organosilicon compound characterized by the presence of two cyclopentadienyl rings substituted with trimethylsilyl groups and a central dimethylsilane unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride, followed by the introduction of a dimethylsilane unit. The reaction conditions often require the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the cyclopentadienyl rings, facilitating their nucleophilic attack on trimethylsilyl chloride. The final step involves the coupling of the resulting trimethylsilyl-substituted cyclopentadienyl rings with a dimethylsilane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the cleavage of the silicon-carbon bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and catalysts under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-carbon products.
Substitution: Functionalized cyclopentadienyl derivatives.
Aplicaciones Científicas De Investigación
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane involves its ability to act as a ligand, forming stable complexes with transition metals. The trimethylsilyl groups provide steric protection, while the cyclopentadienyl rings facilitate coordination with metal centers. This unique combination allows the compound to participate in various catalytic and synthetic processes, influencing reaction pathways and product selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar trimethylsilyl groups but different core structure.
Trimethylsilylcyclopentadiene: Contains a single cyclopentadienyl ring with trimethylsilyl substitution.
Dimethylsilylcyclopentadiene: Features a dimethylsilyl unit bonded to a cyclopentadienyl ring.
Uniqueness
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is unique due to its dual cyclopentadienyl rings and central dimethylsilane unit, providing a distinct combination of steric and electronic properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
Propiedades
Número CAS |
126116-84-5 |
|---|---|
Fórmula molecular |
C18H32Si3 |
Peso molecular |
332.7 g/mol |
Nombre IUPAC |
dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3 |
Clave InChI |
GKCVODCFZCRLLF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)








![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
